6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Description
Historical Development and Medicinal Significance
Imidazo[2,1-b]thiazoles first gained prominence in the 1960s with the discovery of levamisole, an anthelmintic agent bearing this heterocyclic scaffold. The fusion of imidazole and thiazole rings creates a rigid bicyclic system that enhances metabolic stability while allowing strategic functionalization at multiple positions. Early pharmacological studies revealed broad-spectrum activity, including antiparasitic, antimicrobial, and immunomodulatory effects. The clinical success of levamisole validated the imidazo[2,1-b]thiazole framework as a privileged structure in medicinal chemistry, spurring derivative synthesis campaigns.
By the 2000s, researchers began systematically modifying substituents on the imidazo[2,1-b]thiazole core to optimize target selectivity. The introduction of electron-donating groups like methoxy substituents and aldehyde functionalities marked a strategic shift toward enhancing hydrogen-bonding capacity and electrophilic reactivity. These modifications proved critical in developing compounds with improved pharmacokinetic profiles and novel mechanisms of action, particularly in oncology and infectious disease applications.
Structural Classification and Nomenclature
The imidazo[2,1-b]thiazole system belongs to the [2,1-b] fusion category, where the thiazole ring's first carbon bonds to the imidazole ring's second nitrogen (Figure 1A). This arrangement creates three reactive positions for substitution:
- Position 5 : Often occupied by electron-withdrawing groups (e.g., aldehydes) to modulate electronic density
- Position 6 : Typically functionalized with aromatic or heteroaromatic substituents for target recognition
- Position 2 : Less commonly modified due to steric constraints
Table 1: Structural Features of 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
The aldehyde group at position 5 enables Schiff base formation with biological amines, while the 3,4-dimethoxyphenyl substituent at position 6 contributes to π-π stacking interactions with aromatic amino acid residues. X-ray crystallography studies confirm a planar conformation that facilitates intercalation into biological macromolecules.
Pharmacological Relevance of 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Emerging evidence positions this derivative as a multifunctional pharmacophore with distinct advantages over earlier imidazo[2,1-b]thiazoles:
- Antimycobacterial Activity : Molecular docking simulations demonstrate high affinity for Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 2.03–2.32 μM), a critical enzyme in coenzyme A biosynthesis. The aldehyde group forms covalent bonds with catalytic lysine residues, while the dimethoxyphenyl moiety occupies hydrophobic binding pockets.
- Anticancer Potential : Guanylhydrazone derivatives synthesized from this aldehyde show submicromolar cytotoxicity against leukemia cell lines by inhibiting topoisomerase II–DNA complexes. The electron-deficient aldehyde enhances DNA intercalation capacity compared to methyl or hydroxyl analogs.
- Selectivity Profile : Unlike first-generation imidazo[2,1-b]thiazoles, this derivative exhibits >60-fold selectivity for pathogenic mycobacteria over human lung fibroblasts (IC₅₀ >128 μM), suggesting a favorable therapeutic window.
Figure 2 illustrates the compound's hypothesized binding mode in the M. tuberculosis pantothenate synthetase active site, with key interactions including:
- Hydrogen bonding between the aldehyde oxygen and Ser196
- π-stacking of the dimethoxyphenyl group with Phe157
- Sulfur-mediated van der Waals contacts with Ile131
Research Objectives and Scientific Rationale
Current investigations prioritize three objectives:
- Synthetic Optimization : Developing regioselective methods for introducing diverse substituents at position 6 while preserving the aldehyde's reactivity. Recent advances in Hantzsch thiazole synthesis enable high-yield production of the core scaffold.
- Mechanistic Elucidation : Resolving the structural basis for mycobacterial selectivity through cryo-EM studies of target complexes. Preliminary molecular dynamics simulations suggest conformational stabilization of the pantothenate synthetase active site.
- Therapeutic Expansion : Exploring repurposing opportunities in autoimmune diseases, leveraging structural similarities to immunomodulatory imidazothiazoles like levamisole.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-18-11-4-3-9(7-12(11)19-2)13-10(8-17)16-5-6-20-14(16)15-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRNVQUGKAAULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the translocation of the constitutive androstane receptor (CAR) in human cells . This receptor plays a role in the regulation of various metabolic pathways, including those involved in drug metabolism and detoxification.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Pharmacological Activity
- CAR/PXR Activation: CITCO is a well-characterized human CAR agonist, inducing CYP2B6 expression (1.28- to 2.19-fold) in hepatocytes . Quinazoline derivatives (e.g., 2-(3-methoxyphenyl)quinazoline) surpass CITCO in CAR activation, highlighting the impact of core structure on receptor engagement .
Metabolic and Regulatory Profiles
- CYP Induction: CITCO upregulates CYP2B6, CYP2A6, and CYP3A4 in human hepatocytes, while downregulating CYP2E1 .
- Structural differences in the 3,4-dimethoxyphenyl compound may similarly affect cross-species activity.
Biological Activity
6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound that belongs to the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the imidazole and thiazole rings followed by the introduction of the aldehyde functional group.
Anticancer Properties
Recent studies have demonstrated that compounds in the imidazo[2,1-b]thiazole class exhibit significant anticancer activity. For instance, a study reported that derivatives of imidazo[2,1-b]thiazoles showed potent cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced their antiproliferative activity. Specifically, compounds with electron-donating groups like methoxy were found to enhance cytotoxicity against cancer cells compared to their unsubstituted counterparts .
Table 1: Cytotoxic Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | A-431 | <10 |
| 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | Jurkat | <15 |
| Doxorubicin | A-431 | 0.5 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it was screened against carbonic anhydrase isoforms (hCA I, hCA II), which play crucial roles in physiological processes and are implicated in cancer progression. The results indicated that while some derivatives exhibited inhibition of these enzymes, others did not show significant activity (Ki > 100 µM) .
Table 2: Inhibition Activity Against Carbonic Anhydrase Isoforms
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
|---|---|---|
| 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | >100 | >100 |
| Acetazolamide (Standard) | 0.45 | 0.25 |
Antiviral Activity
Emerging data suggest that imidazo[2,1-b]thiazole derivatives may possess antiviral properties. Preliminary screenings have indicated activity against viral replication in vitro; however, further studies are required to elucidate the mechanism and efficacy .
Case Studies
A notable case study involved the evaluation of a series of imidazo[2,1-b]thiazole derivatives for their potential as therapeutic agents in treating cancer. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays .
Q & A
Q. Table 1: Comparison of Synthetic Methods
Which spectroscopic techniques are employed to characterize this compound?
Basic
Standard characterization includes:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, aldehyde protons at δ 9.8–10.2 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the aldehyde) .
- X-ray crystallography : Resolves 3D structure and confirms regiochemistry (e.g., bond angles and torsion angles) .
Q. Table 2: Key Spectral Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 6.8–7.5 ppm) | |
| ¹³C NMR | Aldehyde carbon (δ ~190 ppm) | |
| X-ray | Crystallographic R-factor ≤ 0.05 |
How can conflicting spectral data be resolved during structural elucidation?
Q. Advanced
- Cross-validation : Use X-ray crystallography as a gold standard to resolve ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate structures .
- Purity checks : Employ HPLC or elemental analysis to rule out impurities affecting spectral data .
What strategies optimize the yield of imidazo[2,1-b]thiazole derivatives in multi-step syntheses?
Q. Advanced
Q. Table 3: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | I₂/DMSO | +15–20% | |
| Solvent | DMF | +10–12% | |
| Temperature | 100°C | +8–10% |
What in vitro assays are used to evaluate the biological activity of this compound?
Q. Basic
- Enzyme inhibition assays : Measure IC₅₀ against targets like 15-lipoxygenase (15-LOX) using spectrophotometric methods .
- Cellular assays : Assess cytotoxicity or anti-inflammatory activity in cell lines (e.g., RAW 264.7 macrophages) .
How to design a structure-activity relationship (SAR) study for analogs of this compound?
Q. Advanced
- Substituent variation : Modify the 3,4-dimethoxyphenyl group to test electronic/steric effects (e.g., nitro, fluoro substituents) .
- Docking studies : Use software (e.g., AutoDock) to predict binding modes with enzyme active sites .
- Pharmacophore mapping : Identify critical moieties (e.g., aldehyde group) for target interaction .
How to address discrepancies in reported enzyme inhibition potencies across studies?
Q. Advanced
- Standardize assays : Use identical buffer conditions (pH, ionic strength) and enzyme sources .
- Control purity : Verify compound purity (>95%) via HPLC to exclude confounding factors .
- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
What are the key considerations in selecting reaction solvents for synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
